![molecular formula C12H11N3O4 B5704161 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide](/img/structure/B5704161.png)
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide
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Overview
Description
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system. TSPO is involved in various physiological processes, including neuroinflammation, apoptosis, and oxidative stress. DPA-714 has been extensively studied for its potential use in imaging and treating various neurological disorders.
Mechanism of Action
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide selectively binds to TSPO, which is primarily expressed in the mitochondria of glial cells in the central nervous system. TSPO is involved in various physiological processes, including neuroinflammation, apoptosis, and oxidative stress. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been shown to modulate these processes by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and promoting cell survival.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including reducing neuroinflammation, promoting cell survival, and reducing oxidative stress. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has also been shown to improve cognitive function and reduce neurodegeneration in preclinical models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in lab experiments is its high selectivity and affinity for TSPO, which allows for accurate imaging and targeting of glial cells in the central nervous system. However, one limitation of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide is its limited availability and high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the use of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in imaging and treating neurological disorders. One future direction is the development of novel TSPO ligands with improved selectivity and affinity for TSPO. Another future direction is the use of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in combination with other imaging agents and therapeutic agents to improve diagnostic accuracy and treatment outcomes. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in humans.
Synthesis Methods
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide can be synthesized by reacting 3-methoxybenzoyl chloride with 2-amino-4,5-dimethyl-1,3-thiazole in the presence of triethylamine, followed by reaction with ethyl formate and sodium hydride to yield the final product.
Scientific Research Applications
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been used extensively in preclinical and clinical studies for its potential use in imaging and treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been shown to selectively bind to TSPO, which is upregulated in various neurological disorders, making it a promising imaging agent for early diagnosis and monitoring of disease progression.
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)10(16)14-9-6-13-12(18)15-11(9)17/h2-6H,1H3,(H,14,16)(H2,13,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEPJTNIZJFBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide |
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